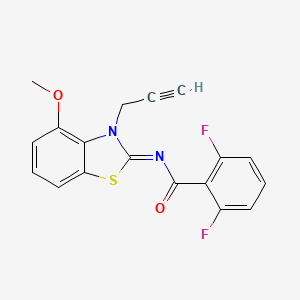

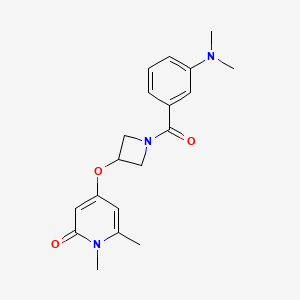

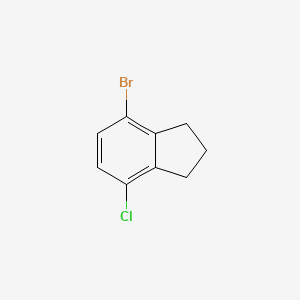

![molecular formula C15H15FN6O2 B2472027 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1058433-11-6](/img/structure/B2472027.png)

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been reported as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . The synthesis involves a three-step reaction sequence, and the resulting compounds have shown potent inhibitory activity against USP28 .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is complex. Docking studies have been performed to rationalize the potency of these compounds .Chemical Reactions Analysis

The compound, as a part of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, has shown to react under certain conditions. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .Applications De Recherche Scientifique

Anomalous Cyclization and Chemical Transformations

Erkin and Krutikov (2007) discussed the structural modification of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, demonstrating anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This transformation provides insights into novel synthetic pathways and the mechanism of cyclization in organic chemistry (Erkin & Krutikov, 2007).

Potential Antiasthma Agents

Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines act as mediator release inhibitors, highlighting their potential as antiasthma agents. The research underscores the therapeutic potential of triazolopyrimidines in treating asthma and possibly other inflammatory conditions (Medwid et al., 1990).

Insecticidal Assessment

Fadda et al. (2017) utilized a precursor related to the triazolopyrimidines for the synthesis of various heterocycles, assessing their insecticidal activity against the cotton leafworm. This research demonstrates the potential agricultural applications of such compounds in pest management (Fadda et al., 2017).

Antimicrobial Activity

Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. The compounds showed comparable results with ampicillin and fluconazole, suggesting their potential as antimicrobial agents (Mostafa et al., 2008).

Synthesis and Characterization

Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative, emphasizing its potential in developing new antibacterial agents (Lahmidi et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLSSHPUJRSQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

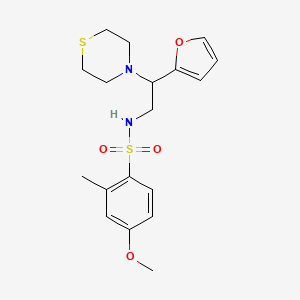

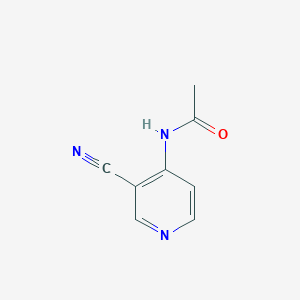

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

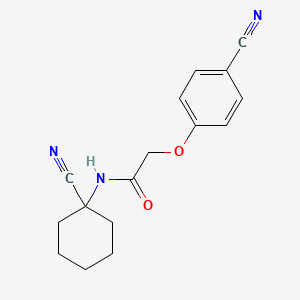

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

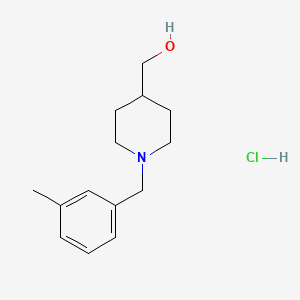

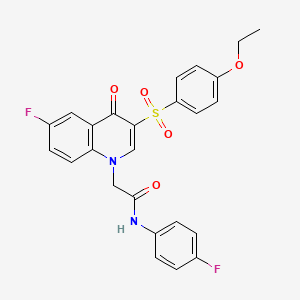

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)